Cas no 1261752-28-6 (2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine)

2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine
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- インチ: 1S/C12H6ClF4NO/c13-11-10(14)5-8(6-18-11)7-2-1-3-9(4-7)19-12(15,16)17/h1-6H
- InChIKey: LAXQVWPZFDHFQA-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(C=N1)C1C=CC=C(C=1)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 302
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 4.7
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023026819-1g |
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine |
1261752-28-6 | 97% | 1g |
$1,831.20 | 2022-03-01 | |
Alichem | A023026819-250mg |
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine |
1261752-28-6 | 97% | 250mg |
$666.40 | 2022-03-01 | |
Alichem | A023026819-500mg |
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine |
1261752-28-6 | 97% | 500mg |
$931.00 | 2022-03-01 |
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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6. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridineに関する追加情報
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine: A Comprehensive Overview
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261752-28-6) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound, characterized by its unique chloro, fluoro, and trifluoromethoxy substituents, has garnered considerable attention due to its potential in drug discovery and development. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine is composed of a pyridine ring with specific functional groups attached. The presence of a chloro group at the 2-position, a fluoro group at the 3-position, and a trifluoromethoxy-substituted phenyl group at the 5-position imparts unique properties to this molecule. These functional groups contribute to the compound's stability, solubility, and reactivity, making it an attractive candidate for various applications.
The synthesis of 2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine has been extensively studied in recent years. One common approach involves the coupling of a suitably substituted pyridine with a trifluoromethoxy-substituted aryl halide using palladium-catalyzed cross-coupling reactions. This method offers high yields and excellent selectivity, making it suitable for large-scale production. Additionally, alternative synthetic routes have been explored to improve efficiency and reduce environmental impact.
In terms of biological activities, 2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine has shown promising results in various pharmacological studies. Research has demonstrated its potential as a potent inhibitor of specific enzymes and receptors, which are implicated in several diseases. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases involved in cancer progression, making it a valuable lead compound for anticancer drug development.
Beyond its direct biological effects, 2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features make it an ideal building block for constructing libraries of compounds with diverse biological activities. This versatility has led to its widespread use in combinatorial chemistry and high-throughput screening campaigns.
The latest research on 2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine has focused on optimizing its pharmacological properties for therapeutic applications. Recent studies have explored the use of this compound as a scaffold for developing drugs targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the substituents on the pyridine ring allows researchers to tailor the compound's properties to achieve desired therapeutic outcomes.
In addition to its pharmaceutical applications, 2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine has found utility in other areas of chemistry. For example, it has been used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. Its role as a ligand highlights its importance in catalysis and materials science.
The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Studies on the environmental fate and toxicity of 2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine have shown that it is relatively stable under typical environmental conditions but can be effectively degraded through biotic and abiotic processes. This information is crucial for ensuring the safe handling and disposal of the compound.
In conclusion, 2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261752-28-6) is a multifaceted compound with significant potential in various fields. Its unique chemical structure and biological activities make it an important molecule for drug discovery and development. Ongoing research continues to uncover new applications and optimize its properties for therapeutic use. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical treatments and chemical technologies.
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